

Biocompatibility of Heliosit® Orthodontic: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heliosit® Orthodontic, a light-cured, single-component orthodontic bonding agent, is widely utilized in clinical practice. This guide provides a comprehensive analysis of its biocompatibility, drawing from available in-vitro studies, material composition, and data on related dental materials. The core components of Heliosit® Orthodontic include a monomer matrix of urethane dimethacrylate (UDMA), Bis-GMA, and 1,10-decandiol dimethacrylate, complemented by a filler of highly dispersed silicon dioxide. While direct, extensive biocompatibility data for this specific product is limited in publicly available literature, this guide synthesizes existing evidence to provide a thorough toxicological profile, focusing on cytotoxicity, genotoxicity, estrogenicity, and the crucial aspect of leachables and extractables.

Material Composition

A foundational understanding of a material's biocompatibility begins with its composition. **Heliosit**® Orthodontic is a resin-based composite with the following key components:



Component	Function	Approximate Weight Percentage
Urethane dimethacrylate (UDMA)	Monomer Matrix	Part of 85%
Bisphenol A-glycidyl methacrylate (Bis-GMA)	Monomer Matrix	Part of 85%
1,10-decandiol dimethacrylate	Monomer Matrix	Part of 85%
Highly dispersed silicon dioxide	Filler	14%
Catalysts and Stabilizers	Polymerization	1%

Table 1: Composition of Heliosit® Orthodontic.

The monomer matrix forms the polymerizable resin backbone of the adhesive, while the silicon dioxide filler enhances its mechanical properties. The biocompatibility of the cured adhesive is largely influenced by the degree of conversion of these monomers and the subsequent leaching of any unreacted components.

Cytotoxicity Assessment

In-vitro cytotoxicity studies are fundamental in evaluating the potential of a material to cause cell death.

L929 Fibroblast Viability

A key study evaluated the cytotoxic effects of several light-cured orthodontic composites, including **Heliosit**® Orthodontic, on L929 mouse fibroblasts. The results indicated that freshly prepared **Heliosit**® Orthodontic did not cause a statistically significant reduction in the number of vital cells compared to the control group. This suggests a high level of biocompatibility in terms of immediate cytotoxic response. While the study concluded a lack of cytotoxicity, specific quantitative data on cell viability percentages were not provided in the available abstract.



General Observations for Light-Cured Adhesives

Studies on other light-cured orthodontic adhesives have shown that cytotoxicity can be present in the initial 24 hours after curing, which tends to decrease over time as the material ages and the elution of unreacted monomers subsides[1][2]. The degree of monomer conversion is a critical factor; a higher degree of conversion generally leads to lower cytotoxicity[3][4].

Genotoxicity Profile

Genotoxicity assays are employed to detect potential DNA damage induced by a material or its leachable components.

Indirect Evidence from Monomer Components

Direct genotoxicity testing of **Heliosit**® Orthodontic is not readily available in the reviewed literature. However, the genotoxic potential of its primary monomer constituents, Bis-GMA and UDMA, has been investigated. Some studies have indicated that both Bis-GMA and UDMA can induce DNA damage in vitro, as detected by assays such as the comet assay and micronucleus test[5][6]. The mechanism is often linked to the induction of oxidative stress. It is crucial to note that these findings are based on the monomers themselves and not the fully polymerized and cured **Heliosit**® Orthodontic adhesive. The genotoxic risk of the final product is expected to be significantly lower, contingent on the low level of monomer leaching.

Micronucleus Testing of Orthodontic Composites

In-vivo studies using the micronucleus test on buccal epithelial cells of patients undergoing orthodontic treatment with other light-cured composites have shown morphological signs of cytotoxicity but no significant genotoxic effects after six months[7][8]. This suggests that while localized cellular stress may occur, the risk of DNA damage from well-cured orthodontic adhesives in a clinical setting appears to be low.

Estrogenic Potential

The presence of Bis-GMA, a derivative of bisphenol A (BPA), raises questions about the potential estrogenicity of **Heliosit®** Orthodontic.

Estrogenicity of Bis-GMA-based Adhesives



Research on the estrogenic activity of orthodontic adhesives containing Bis-GMA has produced mixed results. Some studies, using in-vitro models such as the MCF-7 breast cancer cell proliferation assay, have suggested that components leached from some Bis-GMA-based resins can exhibit estrogenic effects[9]. However, other studies have found no evidence of estrogenicity from the eluents of orthodontic adhesives[10][11]. The release of BPA itself, a known endocrine disruptor, from dental composites is a topic of ongoing research, with studies indicating that while it can be detected, the amounts are often very low[12][13][14][15].

Leachables and Extractables

The analysis of leachables (compounds that migrate under normal use conditions) and extractables (compounds that migrate under exaggerated conditions) is critical for a comprehensive biocompatibility assessment.

Monomer Leaching and Degree of Conversion

The primary concern regarding leachables from **Heliosit**® Orthodontic is the elution of unreacted monomers such as Bis-GMA, UDMA, and 1,10-decandiol dimethacrylate. The amount of leached monomer is inversely proportional to the degree of conversion (DC) of the adhesive during polymerization[3]. One study reported that the DC of **Heliosit**® Orthodontic could be influenced by the curing protocol and the presence of a bracket, with DC values ranging from approximately 54% to 61% after 28 days[4]. Another study found that the DC of **Heliosit** was reduced from 49.84% to 33.46% after exposure to a magnetic field, suggesting that external factors can impact polymerization and potentially increase monomer leaching[3].

Analytical Methodologies

The identification and quantification of leachables from dental composites are typically performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)[13][14][16][17]. These methods allow for the detection of specific monomers and other leachable substances in various solvents that simulate the oral environment. While specific quantitative data for **Heliosit®** Orthodontic is not available, studies on similar materials have identified the presence of Bis-GMA and other monomers in eluents[13][14].

Experimental Protocols



Cytotoxicity Testing (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

- Cell Culture: L929 mouse fibroblasts are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
- Material Preparation: Cured discs of **Heliosit**® Orthodontic are prepared and sterilized.
- Extraction: The material discs are incubated in the cell culture medium for a specified period (e.g., 24 hours) to create an extract.
- Cell Exposure: The extract is then added to the cultured L929 cells.
- MTT Addition: After an incubation period, the MTT reagent is added to the cells. Viable cells
 with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan
 product.
- Quantification: The formazan is solubilized, and the absorbance is measured using a spectrophotometer. The cell viability is expressed as a percentage relative to a negative control (cells cultured in medium without the material extract).

Genotoxicity Testing (Micronucleus Assay)

The micronucleus assay is used to assess chromosomal damage.

- Cell Exposure: Human buccal epithelial cells or other suitable cell lines are exposed to extracts of the test material.
- Cell Harvesting and Staining: After exposure, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or DAPI).
- Microscopic Analysis: The cells are examined under a microscope to score the frequency of micronuclei, which are small, extranuclear bodies containing fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division. An increased frequency of micronucleated cells indicates genotoxic exposure.

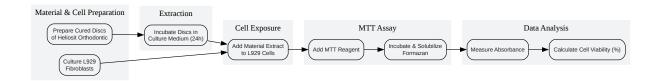


Estrogenicity Testing (MCF-7 Cell Proliferation Assay)

This assay measures the estrogenic effects of chemicals by their ability to stimulate the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

- Cell Culture: MCF-7 cells are maintained in a phenol red-free medium to eliminate estrogenic effects from the dye.
- Hormone Deprivation: Before the assay, cells are cultured in a medium with charcoalstripped serum to remove endogenous estrogens.
- Exposure: The cells are then exposed to various concentrations of the test material's extract, along with a positive control (e.g., 17β-estradiol) and a negative control.
- Proliferation Assessment: After a set incubation period, cell proliferation is measured using methods such as the MTT assay or by direct cell counting. An increase in cell proliferation compared to the negative control indicates an estrogenic effect.

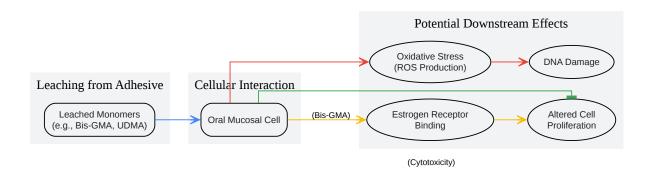
Visualizations



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Caption: Workflow for in-vitro cytotoxicity testing of Heliosit Orthodontic using the MTT assay.





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References

- 1. Cytotoxicity of Three Light-Cured Orthodontic Adhesives | Scientific.Net [scientific.net]
- 2. Cytotoxicity of orthodontic bonding adhesive resins on human oral fibroblasts PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the Bracket Material on the Post-Cure Degree of Conversion of Resin-Based Orthodontic Adhesive Systems PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxic and cytotoxic potential of methacrylate-based orthodontic adhesives PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicinescience.org [medicinescience.org]
- 7. Evaluation of the genotoxicity and cytotoxicity in the buccal epithelial cells of patients undergoing orthodontic treatment with three light-cured bonding composites by using micronucleus testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the genotoxicity and cytotoxicity in the buccal epithelial cells of patients undergoing orthodontic treatment with three light-cured bonding composites by using







micronucleus testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of universal dental adhesive systems: Assessment in vitro assays on human gingival fibroblasts PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interpretation of the in vitro proliferation response of mcf-7 cells to potential oestrogens and non-oestrogenic substances PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Release of monomers from orthodontic adhesives | Pocket Dentistry [pocketdentistry.com]
- 13. aaem.pl [aaem.pl]
- 14. Release of bisphenol A and its derivatives from orthodontic adhesive systems available on the European market as a potential health risk factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iosrjournals.org [iosrjournals.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
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